Phenol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Description
Phenol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- (CAS: 108534-47-0), also known as 3-(tert-butyldimethylsiloxy)phenol, is a phenolic derivative featuring a hydroxyl group at the 3-position protected by a tert-butyldimethylsilyl (TBS) moiety. This compound is widely utilized in organic synthesis as a stabilized intermediate, where the TBS group serves to protect the reactive phenolic hydroxyl group during multi-step reactions. The molecular formula is C₁₂H₂₀O₂Si, with a molecular weight of 224.37 g/mol . The TBS group enhances stability against acidic and oxidative conditions, making this compound valuable in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2Si/c1-12(2,3)15(4,5)14-11-8-6-7-10(13)9-11/h6-9,13H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTUMICETVLAST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60466168 | |
| Record name | 3-(tert-butyldimethylsilyloxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161006-18-4 | |
| Record name | 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161006-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(tert-butyldimethylsilyloxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(tert-butyldimethylsilyl)oxy]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Key Reagents and Conditions
- TBS-Cl : A sterically hindered silylating agent selective for primary and secondary alcohols but adaptable for phenolic hydroxyls under specific conditions.
- Base : Imidazole or triethylamine, which scavenge HCl generated during the reaction.
- Catalyst : 4-Dimethylaminopyridine (DMAP), accelerating silylation via nucleophilic activation.
- Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
Stepwise Preparation of Phenol, 3-[[(1,1-Dimethylethyl)Dimethylsilyl]Oxy]-
Starting Material: 3-Hydroxyphenol (Resorcinol)
Resorcinol (1,3-dihydroxybenzene) serves as the precursor. Selective mono-silylation at the 3-position is challenging due to the proximity of the two hydroxyl groups.
Silylation Procedure
Reaction Setup :
Reaction Monitoring :
- Progress is tracked via thin-layer chromatography (TLC).
- After 6–12 hours at room temperature, the mixture is quenched with water.
Workup and Purification :
Analytical Characterization
Spectroscopic Data
Physical Properties
- Appearance : White crystalline powder.
- Molecular Formula : C₁₂H₂₀O₂Si.
- Molecular Weight : 224.37 g/mol.
Comparative Analysis of Silylation Methods
| Method | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| TBS-Cl/Imidazole | Imidazole | DCM | 0 → RT | 78 | |
| TBS-Cl/Triethylamine | Et₃N | THF | RT | 65 |
Key Observations :
- Imidazole outperforms triethylamine in yield due to superior HCl scavenging.
- Lower temperatures (0°C) reduce di-silylation byproducts.
Mechanistic Insights
The silylation proceeds via a two-step mechanism:
- Nucleophilic Activation : The phenolic oxygen attacks the electrophilic silicon in TBS-Cl, facilitated by DMAP.
- HCl Elimination : The base (imidazole) neutralizes HCl, shifting equilibrium toward product formation.
Challenges and Optimization
Di-Silylation Mitigation
Moisture Sensitivity
Applications in Organic Synthesis
The TBS group in Phenol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- enables:
Chemical Reactions Analysis
Types of Reactions
Phenol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Substitution: The TBDMS group can be selectively removed under acidic conditions to regenerate the free phenol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Acidic conditions using reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can remove the TBDMS group.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Free phenol
Scientific Research Applications
Phenol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- has various applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Employed in the synthesis of biologically active molecules where selective protection of hydroxyl groups is required.
Medicine: Utilized in the development of pharmaceuticals where protection of phenolic groups is necessary during multi-step synthesis.
Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Phenol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- primarily involves the protection of the hydroxyl group. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, preventing it from participating in unwanted side reactions. This protection is crucial in multi-step organic syntheses where selective reactivity is required.
Comparison with Similar Compounds
Comparison with Similar Compounds
The TBS-protected phenolic derivatives and structurally analogous compounds exhibit distinct physicochemical properties, reactivity, and applications. Below is a systematic comparison:
Structural Analogues: Positional Isomers and Substitution Patterns
- 4-(tert-Butyldimethylsiloxy)phenol (CAS: 108534-47-0): Structure: TBS group at the 4-position of phenol. Molecular Weight: 224.37 g/mol. Synthesis: Prepared via reaction of phenol with tert-butyldimethylchlorosilane in the presence of imidazole . Applications: Intermediate in drug synthesis and polymer stabilization.
- Phenol, 2,4-bis(1,1-dimethylethyl)- (CAS: N/A): Structure: Phenol with two tert-butyl groups at the 2- and 4-positions. Molecular Weight: 206.32 g/mol. Properties: Higher hydrophobicity due to bulky substituents; used as an antioxidant in plastics .
Functional Group Variants: Thiophenol and Aliphatic Derivatives
- 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]benzenethiol (CAS: 216393-56-5): Structure: Thiophenol with a TBS group at the 3-position. Molecular Weight: 240.46 g/mol. Reactivity: Enhanced nucleophilicity of the thiol group compared to phenol; used in organosulfur chemistry and metal coordination .
- 3-((tert-Butyldimethylsilyl)oxy)propanol (CAS: N/A): Structure: Aliphatic alcohol with a TBS-protected hydroxyl group. Molecular Weight: 190.36 g/mol. Applications: Key intermediate in prostaglandin and steroid synthesis .
Complex Esters and Pharmaceutical Intermediates
- Pentanedioic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, monomethyl ester (CAS: 109462-20-6): Structure: Aliphatic ester with a TBS-protected hydroxyl group. Molecular Weight: 248.35 g/mol. Synthesis: Enzymatic resolution or silylation of diols . Applications: Chiral building block for antibiotics (e.g., faropenem) .
- (3β) 3-{[(1,1-Dimethylethyl)dimethylsilyl]oxy}-urs-12-en (Compound 13 in ): Structure: Triterpenoid with a TBS-protected hydroxyl group. Melting Point: 179–182°C; [α]²⁰D = +69.4° (CHCl₃). Applications: Intermediate in natural product synthesis (e.g., amyrin derivatives) .
Table 1: Comparative Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Application |
|---|---|---|---|---|
| 3-(tert-Butyldimethylsiloxy)phenol | C₁₂H₂₀O₂Si | 224.37 | N/A | Drug intermediates |
| 4-(tert-Butyldimethylsiloxy)phenol | C₁₂H₂₀O₂Si | 224.37 | N/A | Polymer stabilization |
| 3-[[(TBS)oxy]benzenethiol | C₁₂H₂₀OSSi | 240.46 | N/A | Organometallic synthesis |
| (3β)-TBS-protected urs-12-en | C₃₆H₆₂O₂Si | 567.00 | 179–182 | Triterpenoid derivatives |
| 3-((TBS)oxy)propanol | C₉H₂₂O₂Si | 190.36 | N/A | Prostaglandin synthesis |
Reactivity and Stability
- Acid/Base Stability: TBS-protected phenols are stable under mild acidic conditions but cleaved by fluoride ions (e.g., TBAF) or strong acids (e.g., HCl/MeOH) .
- Thermal Stability: Aliphatic TBS ethers (e.g., 3-((TBS)oxy)propanol) decompose above 200°C, while phenolic derivatives exhibit higher thermal resistance .
- Comparative Reactivity: Thiophenol derivatives (e.g., CAS 216393-56-5) undergo faster nucleophilic substitution than phenolic analogues due to sulfur’s polarizability .
Biological Activity
Overview
Phenol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- (CAS No. 161006-18-4) is a chemical compound characterized by the molecular formula C12H20O2Si. This compound features a tert-butyl dimethylsilyl (TBDMS) group, which serves as a protective moiety for the hydroxyl group of phenol. The biological activity of this compound is primarily linked to its role in organic synthesis and potential applications in medicinal chemistry.
- Molecular Formula : C12H20O2Si
- Appearance : White crystalline powder or viscous liquid
- Assay : 98% purity
The primary mechanism of action for Phenol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- involves the formation of a stable silyl ether linkage with the hydroxyl group of phenol. This protection is crucial in multi-step organic syntheses where selective reactivity is required. The TBDMS group can be selectively removed under acidic conditions, allowing for the regeneration of free phenol for further reactions.
Research Applications
- Organic Synthesis : The compound is extensively used as a protecting group for hydroxyl functionalities in complex organic syntheses.
- Pharmaceutical Development : It plays a role in the synthesis of biologically active molecules where selective protection of hydroxyl groups is necessary.
- Industrial Chemistry : Employed in the production of specialty chemicals and intermediates.
Toxicological Profile
- Acute Toxicity : Studies indicate that compounds similar to Phenol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- generally exhibit low acute toxicity. For instance, related compounds like 4-tert-pentylphenol have an oral LD50 greater than 2000 mg/kg in rats, suggesting low toxicity levels .
- Skin Sensitization : Some related compounds have shown potential as skin sensitizers based on local lymph node assay results .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Properties |
|---|---|---|
| Phenol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | C12H20O2Si | Different substitution pattern affecting reactivity |
| Phenol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | C12H20O2Si | Varying steric and electronic properties |
| Phenol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl- | C13H22O2Si | Additional methyl group influences biological activity |
Synthesis and Biological Testing
Research has demonstrated that the TBDMS group can protect phenolic compounds during synthetic procedures while maintaining their biological activity. For example, studies on similar phenolic compounds have shown that they retain antimicrobial properties even when modified with protecting groups .
Anticancer Activity
In studies involving phenolic compounds, it was observed that certain derivatives exhibit anticancer properties against human lung cancer cell lines. These findings suggest potential therapeutic applications for Phenol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- in cancer treatment strategies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
